1-Azabicyclo[3.2.1]octan-6-one
CAS No.: 45675-76-1
Cat. No.: VC8467984
Molecular Formula: C7H11NO
Molecular Weight: 125.17 g/mol
* For research use only. Not for human or veterinary use.
![1-Azabicyclo[3.2.1]octan-6-one - 45675-76-1](/images/structure/VC8467984.png)
Specification
CAS No. | 45675-76-1 |
---|---|
Molecular Formula | C7H11NO |
Molecular Weight | 125.17 g/mol |
IUPAC Name | 1-azabicyclo[3.2.1]octan-6-one |
Standard InChI | InChI=1S/C7H11NO/c9-7-5-8-3-1-2-6(7)4-8/h6H,1-5H2 |
Standard InChI Key | WFYPDOYHAZFTIR-UHFFFAOYSA-N |
SMILES | C1CC2CN(C1)CC2=O |
Canonical SMILES | C1CC2CN(C1)CC2=O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
1-Azabicyclo[3.2.1]octan-6-one features a rigid bicyclo[3.2.1]octane skeleton, where a nitrogen atom replaces one carbon in the six-membered ring, and a ketone group resides at the 6-position . This arrangement creates distinct stereoelectronic properties, influencing its reactivity and interactions with biological targets. The compound’s InChI key (WFYPDOYHAZFTIR-UHFFFAOYSA-N) and SMILES notation (C1CC2CN(C1)CC2=O) encode its connectivity, highlighting the ketone’s position adjacent to the nitrogen atom .
Physicochemical Characteristics
The compound’s physicochemical profile is critical for its pharmacokinetic behavior. Key properties include:
Property | Value | Source |
---|---|---|
Molecular Formula | ||
Molecular Weight | 125.168–125.17 g/mol | |
Exact Mass | 125.084 Da | |
LogP (Partition Coefficient) | 0.219 | |
Polar Surface Area (PSA) | 20.310 Ų | |
CAS Number | 45675-76-1 |
The moderate LogP value suggests balanced lipophilicity, enabling membrane permeability while retaining solubility in polar solvents . Its PSA of 20.310 Ų reflects the contributions of the ketone and amine groups, influencing hydrogen-bonding capacity .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis of 1-azabicyclo[3.2.1]octan-6-one typically involves intramolecular cyclization of N-substituted amino alcohols under acidic or basic conditions. For example, treating a precursor like 3-(aminomethyl)cyclohexanol with a dehydrating agent facilitates ring closure, forming the bicyclic framework. Stereochemical control remains challenging, often requiring chiral catalysts or resolution techniques to isolate enantiomerically pure forms.
Industrial Manufacturing
Industrial production prioritizes cost-efficiency and scalability. Large-scale reactions may employ continuous-flow systems to enhance yield and purity, followed by crystallization or chromatography for purification. Process optimization focuses on minimizing side products, such as over-oxidized derivatives or ring-opened byproducts, which can arise from harsh reaction conditions.
Future Research Directions
Expanding Therapeutic Applications
Further studies should explore structure-activity relationships (SAR) to optimize bioactivity. Introducing substituents at the 3- or 5-positions could modulate electronic effects, altering binding affinities for specific targets.
Advanced Synthesis Techniques
Enantioselective synthetic routes using organocatalysts or biocatalysts warrant investigation to access chiral derivatives with enhanced pharmacological profiles.
Toxicological Assessments
Comprehensive in vivo toxicity studies are essential to evaluate organ-specific effects and establish safe dosing guidelines for preclinical trials.
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